REACTION_SMILES
|
[CH3:14][CH2:15][OH:16].[Cl:2][c:3]1[c:4]([CH:11]([CH3:12])[OH:13])[c:5]([Cl:10])[cH:6][cH:7][c:8]1[F:9].[ClH:1]>>[Cl:2][c:3]1[c:4]([CH:11]([CH3:12])[O:13][C:15]([CH3:14])=[O:16])[c:5]([Cl:10])[cH:6][cH:7][c:8]1[F:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)c1c(Cl)ccc(F)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC(C)c1c(Cl)ccc(F)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |